Cas no 91571-01-6 (1-(Bromomethyl)-5-methoxynaphthalene)
1-(Bromomethyl)-5-methoxynaphthalene Chemical and Physical Properties
Names and Identifiers
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- 1-(bromomethyl)-5-methoxynaphthalene
- 1-(Bromomethyl)-5-methoxynaphthalene
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- Inchi: 1S/C12H11BrO/c1-14-12-7-3-5-10-9(8-13)4-2-6-11(10)12/h2-7H,8H2,1H3
- InChI Key: PHGSUIHCGQHTMU-UHFFFAOYSA-N
- SMILES: BrCC1C=CC=C2C(=CC=CC2=1)OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 183
- XLogP3: 3.7
- Topological Polar Surface Area: 9.2
1-(Bromomethyl)-5-methoxynaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A219000526-250mg |
1-(Bromomethyl)-5-methoxynaphthalene |
91571-01-6 | 98% | 250mg |
$666.40 | 2023-08-31 | |
| Alichem | A219000526-500mg |
1-(Bromomethyl)-5-methoxynaphthalene |
91571-01-6 | 98% | 500mg |
$960.40 | 2023-08-31 | |
| Alichem | A219000526-1g |
1-(Bromomethyl)-5-methoxynaphthalene |
91571-01-6 | 98% | 1g |
$1651.30 | 2023-08-31 |
1-(Bromomethyl)-5-methoxynaphthalene Related Literature
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Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
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Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
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Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
Additional information on 1-(Bromomethyl)-5-methoxynaphthalene
Introduction to 1-(Bromomethyl)-5-methoxynaphthalene (CAS No. 91571-01-6)
1-(Bromomethyl)-5-methoxynaphthalene, identified by the Chemical Abstracts Service Number (CAS No.) 91571-01-6, is a significant intermediate in the field of organic synthesis and pharmaceutical chemistry. This compound, featuring a bromomethyl group at the C1 position and a methoxy group at the C5 position of a naphthalene core, exhibits versatile reactivity that makes it valuable for constructing complex molecular architectures. Its unique structural features have garnered attention in recent years, particularly in the development of novel therapeutic agents and functional materials.
The naphthalene scaffold, a fused pair of benzene rings, provides a stable aromatic system that can be further functionalized through various chemical transformations. The presence of the bromomethyl substituent at the C1 position enhances the electrophilicity of the molecule, facilitating nucleophilic substitution reactions. This reactivity is particularly useful in constructing biaryl structures, which are prevalent in many biologically active compounds. On the other hand, the methoxy group at the C5 position introduces a degree of electron-donating character to the aromatic system, influencing both its electronic properties and its interaction with other functional groups.
In recent years, 1-(Bromomethyl)-5-methoxynaphthalene has been explored in several cutting-edge research areas. One notable application lies in the synthesis of advanced materials, where its ability to undergo cross-coupling reactions makes it a valuable precursor for polymers and liquid crystals with tailored properties. These materials are increasingly important in optoelectronic devices, such as organic light-emitting diodes (OLEDs) and photovoltaic cells, where precise control over molecular structure is essential for optimizing performance.
Another area where this compound has shown promise is in pharmaceutical research. The bromomethyl functionality allows for facile introduction of various pharmacophores through nucleophilic addition reactions. This has been exploited in the synthesis of kinase inhibitors, which are critical in treating cancers and inflammatory diseases. For instance, recent studies have demonstrated that derivatives of 1-(Bromomethyl)-5-methoxynaphthalene can serve as scaffolds for developing small-molecule inhibitors targeting specific tyrosine kinases. These inhibitors have shown preclinical efficacy in models of breast cancer and leukemia by disrupting aberrant signaling pathways.
The methoxy group also plays a crucial role in modulating the biological activity of derived compounds. By influencing electronic distribution and steric hindrance, it can enhance or diminish interactions with biological targets. This flexibility has been leveraged in designing molecules with improved selectivity and reduced toxicity. For example, researchers have utilized 1-(Bromomethyl)-5-methoxynaphthalene to synthesize analogs of known antiviral agents, where structural modifications induced by bromomethylation and methoxylation led to enhanced potency against viral proteases without affecting host cell enzymes.
Furthermore, the compound's utility extends to agrochemical applications. Naphthalene derivatives are well-known for their roles as intermediates in herbicides and fungicides. The bromomethyl group provides a handle for further derivatization into more complex agrochemicals with improved environmental profiles and target specificity. Recent advancements in green chemistry have prompted investigations into synthesizing these compounds using catalytic methods that minimize waste and energy consumption, aligning with sustainable practices in industrial chemistry.
The synthetic methodologies for preparing 1-(Bromomethyl)-5-methoxynaphthalene have also seen significant development. Traditional approaches often involve halogenation followed by selective methylation or vice versa. However, modern techniques such as transition-metal-catalyzed cross-coupling reactions offer more efficient and selective pathways to this intermediate. For instance, palladium-catalyzed borylation followed by bromination has been reported as an effective route to introduce the desired substituents with high regioselectivity. Such advances not only improve yield but also enhance scalability for industrial applications.
From a mechanistic standpoint, understanding how different functional groups interact within the naphthalene core is crucial for designing effective synthetic strategies. Computational studies have played a key role here by providing insights into reaction pathways and transition states at an atomic level. These studies have confirmed that both steric and electronic factors influence reaction outcomes when working with this class of compounds. Such knowledge is invaluable for predicting how modifications will affect reactivity and ultimately guide experimental design.
The growing interest in 1-(Bromomethyl)-5-methoxynaphthalene underscores its importance as a building block in modern chemistry. As research continues to uncover new applications—ranging from advanced materials to life-saving drugs—this compound will undoubtedly remain at the forefront of scientific innovation. Its unique combination of reactivity and structural versatility ensures that it will continue to inspire new synthetic approaches and applications across multiple disciplines.
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